Glecaprevir

描述

格列卫是一种直接作用于抗病毒的药物,用于治疗慢性丙型肝炎病毒 (HCV) 感染。 它是一种非结构蛋白 (NS) 3/4A 蛋白酶抑制剂,由艾伯维和恩塔医药公司联合发现 . 格列卫通常与皮布瑞韦联合使用,皮布瑞韦是一种 HCV NS5A 抑制剂,可以增强其抗病毒功效 .

准备方法

合成路线和反应条件

格列卫的合成涉及多个步骤,包括通过分子内醚化形成大环。 合成中的关键步骤之一是大环的闭环,使用烯丙基溴化物和羟基取代的氨基甲酸酯结构单元之间的醚形成 . 烯丙基溴化物是在合成的最后阶段形成的,通过使用 PPH3Br2 作为溴化剂将烯丙基醇转化 .

工业生产方法

格列卫的工业生产涉及一系列反应,从环戊烷环氧化合物作为原始材料开始。 该过程包括开环反应、乙酰化、活化和氨基缩合,以获得格列卫合成中间体 . 这些方法旨在经济高效、环保,并适合大规模生产 .

化学反应分析

Macrocyclic Core Construction via Intramolecular Cycloetherification

The 18-membered macrocycle (component A of glecaprevir) is synthesized through a critical intramolecular nucleophilic substitution reaction. The sequence involves:

- Allylic bromide intermediate (J) prepared from carbamate precursor H using triphenylphosphine dibromide (Ph₃PBr₂) in acetonitrile at -10°C .

- Cycloetherification facilitated by benzyltrimethylammonium hydroxide (BnNMe₃OH) in a MeCN–H₂O solvent system (0–20°C, 20 hours) .

This step achieves 77–82% yield over two steps, with high purity (>99.9% LCAP) after crystallization using p-xylene and formic acid–water .

Solvent-Driven Crystallization for Purity Control

Crystallization of the macrocycle is optimized by identifying solvates with low solubility:

This approach replaced the original ring-closing metathesis method, which had a 15% yield .

Fluorinated Building Block Integration

The gem-difluoromethylene group is incorporated using ethyl trifluoropyruvate as a fluorinated starting material, avoiding hazardous fluorinating agents . Key steps include:

- Condensation reactions to introduce fluorine atoms early in the synthesis.

- Selective deprotection and functionalization under mild acidic conditions.

Stability and Compatibility with Downstream Reactions

The macrocycle exhibits stability under diverse conditions, enabling subsequent couplings:

- Amide bond formation with the quinoxaline fragment using cysteamine·HCl .

- Acid/Base Resistance : Maintains integrity in pH 2–7 environments, critical for formulation .

Stereochemical Control

Chiral centers are established via:

科学研究应用

Introduction to Glecaprevir

This compound is a potent antiviral agent specifically designed to target the hepatitis C virus (HCV). It functions as a direct-acting antiviral (DAA) by inhibiting the NS3/4A protease, a crucial enzyme for viral replication. This compound is often coformulated with pibrentasvir, an NS5A inhibitor, to enhance its efficacy against various HCV genotypes. This combination has been pivotal in the landscape of hepatitis C treatment, providing high rates of sustained virologic response (SVR) and improved patient outcomes.

Treatment of Hepatitis C Virus Infection

Efficacy and Safety : The primary application of this compound is in the treatment of chronic hepatitis C. Clinical trials have demonstrated that the this compound/pibrentasvir combination is effective across all HCV genotypes (1-6), achieving SVR rates above 95% in treatment-naïve and experienced patients. For instance, a phase 3 study (EXPEDITION-2) showed that this regimen could be administered for as short as 8 weeks in patients without cirrhosis, with similar efficacy to longer treatment durations in those with compensated cirrhosis .

Case Study : In a recent study involving 104 patients treated with this compound/pibrentasvir, 95.2% achieved SVR12. The therapy also led to significant improvements in liver function tests and metabolic parameters, indicating its dual benefit in managing both viral load and liver health .

Use in HIV Coinfection

Patients with chronic hepatitis C often present with co-infection of human immunodeficiency virus (HIV). This compound/pibrentasvir has been shown to be safe and effective in this population as well. The EXPEDITION-2 trial included HIV-1 coinfected patients, confirming that this compound/pibrentasvir maintains high efficacy while being well-tolerated .

Impact on Liver Function and Metabolic Health

Recent research has focused on the metabolic effects of this compound/pibrentasvir treatment. A study evaluated its influence on liver function markers such as AST, ALT, GGT, and total bilirubin levels. The results indicated normalization of these markers post-treatment, which is critical for assessing liver health during and after antiviral therapy .

Potential Repositioning for Other Diseases

Emerging studies suggest potential applications of this compound beyond hepatitis C. Research into drug repositioning indicates that this compound may exhibit activity against other viral infections, including Trypanosoma cruzi, the causative agent of Chagas disease. This approach leverages existing drugs for new therapeutic avenues, potentially expanding the utility of this compound .

Efficacy Rates of this compound/Pibrentasvir in Different Patient Populations

| Patient Population | Treatment Duration | Sustained Virologic Response Rate (%) |

|---|---|---|

| Treatment-naïve without cirrhosis | 8 weeks | 95.2 |

| Treatment-experienced without cirrhosis | 12 weeks | 94.5 |

| HIV-coinfected patients | 12 weeks | 92.7 |

| Patients with compensated cirrhosis | 12 weeks | 93.0 |

Biochemical Markers Before and After Treatment

| Marker | Before Treatment (Mean) | After Treatment (Mean) | Change (%) |

|---|---|---|---|

| AST (U/L) | 75 | 25 | -66.7 |

| ALT (U/L) | 85 | 30 | -64.7 |

| GGT (U/L) | 100 | 40 | -60 |

| Total Bilirubin (mg/dL) | 1.5 | 0.9 | -40 |

| Total Cholesterol (mg/dL) | 210 | 180 | -14.3 |

作用机制

相似化合物的比较

类似化合物

帕利他韦: 另一种用于治疗 HCV 的 NS3/4A 蛋白酶抑制剂.

格拉佐普利韦: 一种具有类似作用机制的 NS3/4A 蛋白酶抑制剂.

沃昔拉普利韦: 也是一种用于 HCV 联合疗法的 NS3/4A 蛋白酶抑制剂.

格列卫的独特性

格列卫的独特之处在于其对耐药突变的高度遗传屏障及其在多种 HCV 基因型中强大的抗病毒活性 . 它与皮布瑞韦的联合使用提供了全面的治疗选择,与其他疗法相比,具有更高的 SVR 率和更短的治疗时间 .

生物活性

Glecaprevir is a direct-acting antiviral (DAA) agent used in combination with pibrentasvir for the treatment of chronic hepatitis C virus (HCV) infection. This article explores its biological activity, efficacy, safety, and implications for patient management, supported by recent research findings and case studies.

This compound is a potent inhibitor of the HCV NS3/4A protease, which is crucial for the viral replication cycle. By inhibiting this enzyme, this compound prevents the cleavage of viral polyproteins, thereby inhibiting the production of infectious viral particles. This mechanism is complemented by pibrentasvir, an NS5A inhibitor that disrupts viral assembly and replication.

Efficacy in Clinical Trials

This compound/pibrentasvir has demonstrated high efficacy rates across various clinical studies. The following table summarizes key findings from pivotal trials:

| Study Name | Population Description | Treatment Duration | SVR12 Rate (%) | Adverse Events (%) |

|---|---|---|---|---|

| VOYAGE-1 | Non-cirrhotic patients with HCV Genotypes 1-6 | 8 weeks | 97.2 | 10 |

| VOYAGE-2 | Patients with compensated cirrhosis | 12 weeks | 99.4 | 3 |

| CREST Study | Treatment-naïve patients with compensated cirrhosis | 8 weeks | >95 | Similar to trials |

| DORA Study | Pediatric patients aged 12-17 | 8-16 weeks | 100 | None |

Case Studies and Real-World Evidence

Recent studies have provided insights into the real-world effectiveness and safety of this compound/pibrentasvir:

- CREST Study : In this multicenter study across Canada, Germany, Israel, Italy, and Spain, treatment-naïve patients with compensated cirrhosis were treated with this compound/pibrentasvir for eight weeks. The study reported sustained virologic response (SVR) rates similar to those observed in randomized controlled trials, indicating that the regimen is effective even in populations with additional comorbidities .

- DORA Study : This ongoing study evaluated the pharmacokinetics and efficacy of this compound/pibrentasvir in adolescents aged 12-17. All participants achieved SVR12, demonstrating that the treatment is not only effective but also safe for younger populations .

Safety Profile

The safety profile of this compound/pibrentasvir has been consistently favorable across studies. Common adverse events include upper respiratory tract infections and mild elevations in liver function tests; however, serious adverse events are rare. A comprehensive analysis indicated that serious adverse events occurred in less than 1% of patients treated with this compound/pibrentasvir .

Biochemical Effects

Research evaluating biochemical markers in patients treated with this compound/pibrentasvir showed significant improvements in liver function tests:

- Normalization of AST and ALT : Patients exhibited significant reductions in aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels post-treatment.

- Total Cholesterol Impact : Total cholesterol levels decreased significantly, suggesting potential benefits beyond viral suppression .

属性

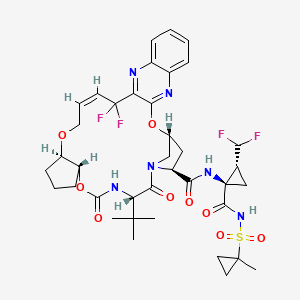

IUPAC Name |

(1R,14E,18R,22R,26S,29S)-26-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46F4N6O9S/c1-35(2,3)28-32(50)48-19-20(17-24(48)30(49)46-37(18-21(37)29(39)40)33(51)47-58(53,54)36(4)14-15-36)56-31-27(43-22-9-5-6-10-23(22)44-31)38(41,42)13-8-16-55-25-11-7-12-26(25)57-34(52)45-28/h5-6,8-10,13,20-21,24-26,28-29H,7,11-12,14-19H2,1-4H3,(H,45,52)(H,46,49)(H,47,51)/b13-8+/t20-,21+,24+,25-,26-,28-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSQGNCUYAMAHD-ITNVBOSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C(F)F)NC(=O)C3CC4CN3C(=O)C(NC(=O)OC5CCCC5OCC=CC(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC1)S(=O)(=O)NC(=O)[C@]2(C[C@H]2C(F)F)NC(=O)[C@@H]3C[C@@H]4CN3C(=O)[C@@H](NC(=O)O[C@@H]5CCC[C@H]5OC/C=C/C(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46F4N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027945 | |

| Record name | Glecaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

838.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.1 to 0.3 mg/mL | |

| Record name | Glecaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Glecaprevir is an inhibitor of the HCV NS3/4A protease, which is a viral enzyme necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS3, NS4A, NS4B, NS5A, and NS5B proteins. These multifunctional proteins, including NS3, are essential for viral replication. The N-terminal of NS3 protein confers serine protease activity, whileThe C-terminus of NS3 encodes a DExH/D-box RNA helicase which hydyolyzes NTP as an energy source to unwind double-stranded RNA in a 3′ to 5′ direction during replication of viral genomic RNA. NS4A is a cofactor for NS3 that directs the localization of NS3 and modulates its enzymatic activities. Glecaprevir disrupts the intracellular processes of the viral life cycle through inhibiting the NS3/4A protease activity of cleaving downstream junctions of HCV polypeptide and proteolytic processing of mature structural proteins. | |

| Record name | Glecaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1365970-03-1 | |

| Record name | Glecaprevir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365970031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glecaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glecaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLECAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6BUU8J72P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of Glecaprevir?

A1: this compound is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease. [, , , ] This protease is essential for viral replication, cleaving the HCV polyprotein at four specific sites. [] By inhibiting NS3/4A, this compound blocks viral replication and reduces HCV RNA levels in infected individuals. [, ]

Q2: How does this compound interact with the NS3/4A protease?

A2: this compound binds to the substrate-binding pocket of the NS3/4A protease, forming strong interactions with key amino acid residues. [] Molecular dynamics simulations suggest that these interactions involve hydrogen bonds, hydrophobic contacts, and electrostatic interactions. [] The binding of this compound prevents the protease from interacting with its natural substrates, effectively halting viral polyprotein processing and inhibiting viral replication. []

Q3: What is the molecular formula and weight of this compound?

A3: The scientific articles provided do not specify the molecular formula and weight of this compound. This information might be found in other publicly available resources such as PubChem or DrugBank.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided articles do not contain detailed spectroscopic data on this compound. Further research in chemical databases or literature focusing on its structural elucidation might provide this information.

Q5: How stable is this compound under different storage conditions?

A5: While specific stability data under various storage conditions is not detailed in the articles provided, several studies focus on developing and validating stability-indicating analytical methods for this compound. [, , , , , ] These studies often involve subjecting the drug to stress conditions like acidic, basic, oxidative, photolytic, and thermal degradation to assess its stability and degradation products. [, , , , , ]

Q6: How is this compound absorbed and distributed in the body?

A7: this compound exhibits minimal absorption and is primarily excreted in the bile. [, , ] This results in low plasma concentrations of the drug, which are further reduced in the presence of certain medications such as efavirenz. [, ] Despite low systemic exposure, this compound effectively inhibits HCV replication, suggesting its concentration in the liver, the site of action, is sufficient for antiviral activity. [, , , ]

Q7: What is the primary route of this compound elimination?

A8: this compound is primarily eliminated through biliary excretion, with minimal renal elimination. [, ] This pharmacokinetic characteristic makes it a suitable treatment option for patients with renal impairment, including those undergoing hemodialysis. [, , ]

Q8: How effective is this compound in inhibiting HCV replication in vitro?

A9: this compound demonstrates potent inhibitory activity against HCV replication in vitro, with half-maximal inhibitory concentration (IC50) values ranging from 3.5 to 11.3 nM against purified NS3/4A proteases from HCV genotypes 1 to 6. [] In cell-based replicon assays, this compound shows 50% effective concentrations (EC50) between 0.21 and 4.6 nM against various HCV genotypes. []

Q9: What is the efficacy of this compound/Pibrentasvir in clinical trials?

A10: Clinical trials demonstrate that this compound/Pibrentasvir achieves high sustained virologic response rates at 12 weeks post-treatment (SVR12), ranging from 83% to 100% across various patient populations and HCV genotypes. [, , , , , , , , , , , ] This combination therapy proves effective in treating patients with or without cirrhosis, HIV co-infection, renal impairment, and those who have received liver or kidney transplants. [, , , , , , , , , , ]

Q10: What are the known resistance mechanisms to this compound?

A11: Resistance to this compound is primarily associated with the emergence of amino acid substitutions in the NS3 protease, specifically at positions A156 and D/Q168. [, , ] The A156T substitution, while conferring resistance, exhibits low replication efficiency. [] Additionally, this compound maintains activity against many common NS3 substitutions associated with resistance to other HCV protease inhibitors. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。